2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide
Description
Properties
Molecular Formula |
C15H10Cl2N2OS2 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C15H10Cl2N2OS2/c16-9-5-6-11(10(17)7-9)18-14(20)8-21-15-19-12-3-1-2-4-13(12)22-15/h1-7H,8H2,(H,18,20) |
InChI Key |
RRCRZGCVQZTAJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole ring is synthesized via cyclization of 2-aminothiophenol with carbon disulfide (CS₂) in the presence of a base. This method, adapted from industrial-scale processes, proceeds under elevated temperatures (200–260°C) and pressure (6–15 MPa) to achieve yields exceeding 90%. The reaction mechanism involves the formation of a thiocarbanilide intermediate, which undergoes intramolecular cyclization to yield 2-mercaptobenzothiazole (MBT).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 200–260°C |
| Pressure | 6–15 MPa |
| Molar Ratio (Aniline:CS₂:S) | 1:1.0–2.0:1.0–3.0 |
| Yield | 90–100% |
Isolation and Purification
The crude MBT is dissolved in alkaline solution (e.g., NaOH), filtered to remove insoluble byproducts, and acidified to pH 4–5 to precipitate the product. Recrystallization from ethanol or methanol yields >99% pure MBT.
Synthesis of N-(2,4-Dichlorophenyl)chloroacetamide
Amidation of 2,4-Dichloroaniline
2,4-Dichloroaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-(2,4-dichlorophenyl)chloroacetamide. This step is critical for introducing the acetamide backbone and ensuring reactivity in subsequent coupling reactions.
Reaction Protocol
Spectroscopic Validation
Coupling of Benzothiazole-Sulfanyl and Acetamide Intermediates
Nucleophilic Substitution Reaction
The thiolate anion of MBT attacks the electrophilic carbon of N-(2,4-dichlorophenyl)chloroacetamide in a nucleophilic substitution (Sₙ2) mechanism. This step is facilitated by a strong base (e.g., DBU or K₂CO₃) to deprotonate the thiol group.
Optimized Protocol
| Parameter | Value |
|---|---|
| Solvent | Ethanol or DMF |
| Base | DBU (1.2 equiv) |
| Temperature | Reflux (80–90°C) |
| Duration | 4–6 hours |
| Yield | 70–80% |
Purification and Characterization
The crude product is washed with 5% NaOH to remove unreacted MBT, followed by recrystallization from ethanol/acetone (1:1). Advanced techniques confirm structure and purity:
-
¹³C NMR : δ 169.8 (C=O), 121.5–148.2 (aromatic carbons), 40.2 (CH₂S).
-
Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₁₅H₁₀Cl₂N₂OS₂: 395.96, observed: 395.94.
Alternative Synthetic Routes
One-Pot Synthesis Using Carbodiimide Coupling
A modified approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to directly couple 2-mercaptobenzothiazole with 2,4-dichlorophenylacetic acid. This method avoids isolated intermediates but requires stringent anhydrous conditions.
Key Data
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Coupling Agent | EDC (1.1 equiv) |
| Temperature | 0°C → room temperature |
| Yield | 65–70% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, coupling under 150 W irradiation at 100°C for 15 minutes achieves 75% yield, though scalability remains a challenge.
Industrial-Scale Production Considerations
Cost-Effective Optimization
Byproduct Management
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Traditional Stepwise | 70–80 | >99 | High | Excellent |
| One-Pot EDC Coupling | 65–70 | 98 | Moderate | Moderate |
| Microwave-Assisted | 75 | 97 | Low | Limited |
Challenges and Mitigation Strategies
Oxidation of Thiol Groups
Exposure to air oxidizes MBT to disulfides, reducing coupling efficiency. Solutions include:
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The benzothiazole ring plays a crucial role in binding to the target sites, while the dichlorophenyl group enhances its potency.
Comparison with Similar Compounds
Benzothiazole vs. Thiazole/Thiazolidinone Derivatives
- Despite this, the compound retains strong intermolecular N–H⋯N hydrogen bonds, enhancing crystal packing stability . However, the absence of the benzothiazole system may limit its bioactivity spectrum compared to the target compound.
- Thiazolidinone Derivatives (e.g., compound 9(XIX), ): Thiazolidinone-based acetamides with chloro substituents exhibit potent COX-2 inhibition (IC₅₀ = 3.597 ± 0.14 µg/mL). The cyclic thiazolidinone core provides conformational rigidity, improving target binding . In contrast, the benzothiazole sulfanyl group in the target compound may offer superior lipophilicity, enhancing membrane permeability.
Benzothiazole vs. Quinazolinone Derivatives
- The target compound’s benzothiazole group may improve metabolic stability compared to the labile quinazolinone ring.
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The N–H⋯N interactions observed in thiazole-based analogs (e.g., ) are less pronounced in the target compound due to steric hindrance from the benzothiazole ring, which may affect solubility .
- Metabolic Stability: The benzothiazole system is resistant to oxidative metabolism compared to coumarin or quinazolinone cores, suggesting a longer half-life in vivo .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide is part of a class of benzothiazole derivatives known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzothiazole moiety linked to a dichlorophenyl acetamide group, which contributes to its biological activity.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. They may also inhibit key signaling pathways involved in tumor growth and metastasis (Aiello et al., 2008; Cho et al., 2008) .
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives is notable. Studies suggest that these compounds possess:
- Antibacterial Properties : Effective against a range of Gram-positive and Gram-negative bacteria. The presence of the benzothiazole ring enhances their interaction with bacterial cell membranes, leading to cell lysis.
- Antifungal Properties : Some derivatives show efficacy against pathogenic fungi by disrupting fungal cell wall synthesis and function (Mijin et al., 2006; Mijin et al., 2008) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Benzothiazole moiety | Anticancer, Antimicrobial |
| Dichlorophenyl group | Enhanced lipophilicity, Improved membrane penetration |
| Acetamide linkage | Modulates receptor interactions |
These features collectively contribute to the compound's pharmacological profile.
Study 1: Anticancer Efficacy
In a recent study, derivatives similar to this compound were tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of related benzothiazole compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, showcasing promising antibacterial activity.
Q & A
Basic: What are the standard synthetic routes for this compound, and how is purity ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzothiazole derivatives and chlorinated aryl precursors. Key steps include:
- Sulfanyl linkage formation : Reacting 2-mercaptobenzothiazole with chloroacetamide intermediates in solvents like dichloromethane or ethanol under reflux .
- Amide coupling : Using carbodiimide reagents (e.g., HATU) to activate carboxylic acids for N-(2,4-dichlorophenyl) substitution .
- Purification : Column chromatography or recrystallization from methanol/acetone mixtures to isolate pure products .
Purity Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, while NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., aromatic protons of benzothiazole at δ 7.2–8.5 ppm) and confirms substituent positions .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation using SHELX software. For example, dihedral angles between benzothiazole and dichlorophenyl rings (~72–80°) reveal steric effects .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for sulfanyl linkages .
- Catalysis : Triethylamine or DMAP accelerates amide bond formation while minimizing side reactions .
- Temperature Control : Reflux (70–80°C) balances reaction kinetics and thermal stability of intermediates .
- Statistical Design : Use response surface methodology (RSM) to optimize variables like molar ratios and reaction time .
Advanced: What strategies address low bioactivity despite computational predictions of target affinity?
Methodological Answer:
- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to identify rapid degradation .
- Prodrug Design : Modify acetamide groups (e.g., esterification) to enhance membrane permeability .
- Off-Target Screening : Use SPR or ITC to detect unintended binding to serum proteins or non-target enzymes .
Advanced: How to resolve contradictions between in silico docking results and in vivo efficacy?
Methodological Answer:
- Conformational Analysis : Compare X-ray structures of ligand-bound targets (e.g., GABA receptors) with docking poses to identify steric mismatches .
- Free Energy Calculations : Apply MM/GBSA or QM/MM methods to refine binding affinity predictions .
- SAR Studies : Systematically vary substituents (e.g., halogen position on phenyl rings) and correlate with bioassay data .
Advanced: What computational methods predict biological targets and mechanisms of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to screen against enzyme active sites (e.g., carbonic anhydrase IX) .
- Pharmacophore Modeling : Identify essential features (e.g., sulfanyl group for hydrogen bonding) using Schrödinger Phase .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess target-ligand stability under physiological conditions .
Advanced: How to design SAR studies for enhancing anticonvulsant activity?
Methodological Answer:
- Substituent Variation : Replace 2,4-dichlorophenyl with electron-withdrawing groups (e.g., CF₃) to modulate GABA receptor binding .
- Bioisosteric Replacement : Substitute benzothiazole with thiadiazole to improve metabolic stability .
- In Vivo Models : Test derivatives in PTZ-induced seizure models, monitoring latency to clonic seizures and mortality rates .
Advanced: How to analyze crystallographic data to inform drug design?
Methodological Answer:
- Torsion Angle Analysis : Use Mercury software to measure inter-ring angles and predict conformational flexibility .
- Hydrogen Bond Networks : Identify key interactions (e.g., N–H⋯N motifs) stabilizing the crystal lattice, which may mimic target binding .
- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., C–Cl⋯π interactions) to guide solubility optimization .
Advanced: What experimental controls are critical in assessing enzyme inhibition?
Methodological Answer:
- Positive Controls : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
- Negative Controls : Include solvent-only samples to rule out non-specific binding .
- IC50 Reproducibility : Perform triplicate measurements with Z’-factor >0.5 to ensure robustness .
Advanced: How to mitigate cytotoxicity while retaining target activity?
Methodological Answer:
- Selective Functionalization : Introduce hydrophilic groups (e.g., –SO₃H) to reduce off-target organ accumulation .
- MTT Assays : Screen against HEK-293 and HepG2 cells to identify non-toxic derivatives (IC50 >100 μM) .
- Transcriptomic Profiling : Use RNA-seq to detect pathways affected by cytotoxic doses and adjust substituents accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
